(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and methoxyphenyl moieties, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-25-13-5-3-12(4-6-13)21-18(23)14(17(22)20-19(21)24)8-11-2-7-15-16(9-11)27-10-26-15/h2-9H,10H2,1H3,(H,20,22,24)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBHMAYPIGEYLF-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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